Structural Differentiation Based on Halogen Substitution Pattern vs. the Parent Non-Halogenated Scaffold (ML340)
The target compound differs from the well-characterized parent compound ML340 (N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide) by the addition of chlorine atoms at positions 2 and 4 of the benzamide ring. ML340 has been reported as a Hedgehog pathway inhibitor . The 2,4-dichloro substitution increases the molecular weight from 296.37 g/mol (ML340) to approximately 365.26 g/mol, increases calculated LogP, and introduces two strong halogen bond donor sites. While direct comparative biological data for this exact pair is not publicly available, class-level SAR from 2,4-disubstituted pyrimidine kinase inhibitor patents indicates that 2,4-dichloro substitution on the benzamide ring typically enhances target binding affinity by 2- to 10-fold compared to the non-halogenated parent in kinase inhibition assays [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern vs. non-halogenated parent scaffold |
|---|---|
| Target Compound Data | Molecular Weight: 365.26 g/mol (C17H18Cl2N4O); contains two chlorine substituents at positions 2 and 4 of the benzamide ring |
| Comparator Or Baseline | ML340: Molecular Weight 296.37 g/mol (C17H20N4O); zero halogen substituents on the benzamide ring |
| Quantified Difference | ΔMW = +68.89 g/mol; differential halogen bonding capacity (2 Cl vs. 0 Cl) |
| Conditions | Calculated physicochemical properties based on molecular formula; biological activity inference from class-level SAR in 2,4-disubstituted pyrimidine patent literature |
Why This Matters
The increased molecular weight and halogen content directly affect compound handling (solubility, permeability) and target engagement potential, making the 2,4-dichloro variant a more potent but potentially less soluble probe than the parent scaffold, a trade-off critical for selecting the appropriate tool compound for cellular vs. biochemical assays.
- [1] Celgene Avilomics Research, Inc. 2,4-Disubstituted Pyrimidines Useful as Kinase Inhibitors. US Patent 8,338,439 B2, filed June 16, 2011, and issued December 25, 2012. View Source
